molecular formula C12H15N B15298176 1-{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanamine

1-{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanamine

Cat. No.: B15298176
M. Wt: 173.25 g/mol
InChI Key: LHTPABUNFMHCRZ-UHFFFAOYSA-N
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Description

1-{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanamine is a complex organic compound characterized by its unique cyclopropane and indene structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanamine typically involves the cyclopropanation of an indene derivative followed by amination. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the cyclopropane ring and subsequent amination.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid: This compound shares a similar cyclopropane and indene structure but has a carboxylic acid functional group instead of an amine.

    1-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-ylmethanol: This compound has a hydroxyl group instead of an amine.

Uniqueness

1-{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanamine is unique due to its specific amine functional group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where amine functionality is crucial.

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

(1-methyl-6,6a-dihydro-1aH-cyclopropa[a]inden-1-yl)methanamine

InChI

InChI=1S/C12H15N/c1-12(7-13)10-6-8-4-2-3-5-9(8)11(10)12/h2-5,10-11H,6-7,13H2,1H3

InChI Key

LHTPABUNFMHCRZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1C3=CC=CC=C3C2)CN

Origin of Product

United States

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